Abemaciclib-D5 is a deuterated derivative of Abemaciclib, a small molecule used primarily in the treatment of certain types of breast cancer. The compound's full chemical name is N-(5-((4-(Ethyl-d5)piperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine. It is classified as an antineoplastic agent and specifically acts as an inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) . The compound has gained attention for its ability to inhibit cancer cell growth by targeting the cell cycle, particularly in hormone receptor-positive and human epidermal growth factor receptor 2-negative breast cancer.
The synthesis of Abemaciclib-D5 involves several steps that enhance its pharmacological properties. The process typically begins with the condensation of specific acetamides with 4-bromo-2,6-difluoroaniline. This is followed by an intramolecular cyclization mediated by potassium tert-butoxide. The bromine atom in the intermediate compound is then replaced by pinacol borane, leading to the formation of a boronate ester. Subsequently, this ester undergoes Suzuki coupling with 2,4-dichloro-5-fluoropyrimidine .
The final side chain, which includes the ethyl-piperazine moiety, is synthesized through reductive amination involving 2-bromo-5-formylpyridine and ethylpiperazine. This multi-step synthetic route allows for precise control over the molecular structure, enhancing the compound's selectivity and efficacy as a CDK inhibitor .
The molecular formula for Abemaciclib-D5 is C27H27D5F2N8, with a molecular weight of 511.6 g/mol . Its structure features a complex arrangement of rings and functional groups that contribute to its biological activity:
The presence of deuterium (D) in the structure serves to enhance stability and potentially alter pharmacokinetic properties compared to non-deuterated analogs .
Abemaciclib-D5 participates in various chemical reactions typical of CDK inhibitors. The primary reaction mechanism involves the inhibition of CDK4 and CDK6 through competitive binding at their active sites. This binding prevents the phosphorylation of retinoblastoma protein (Rb), leading to cell cycle arrest at the G1 phase .
In addition to its primary action, Abemaciclib-D5 can also exhibit off-target effects on other kinases, which may contribute to its broader therapeutic profile but could also lead to side effects .
Abemaciclib-D5 functions primarily as an inhibitor of cyclin-dependent kinases 4 and 6. By inhibiting these kinases, it disrupts their role in phosphorylating Rb protein, which is crucial for cell cycle progression. The inhibition leads to:
Clinical studies have demonstrated that this mechanism significantly improves progression-free survival rates in patients with hormone receptor-positive breast cancer .
Relevant data on melting points, boiling points, or specific solubility metrics are not provided but would be critical for formulation development .
Abemaciclib-D5 is primarily utilized in scientific research focused on cancer treatment. Its applications include:
Deuterium incorporation in Abemaciclib-D5 strategically targets metabolic soft spots to enhance pharmacokinetic properties while preserving pharmacological activity. The compound features five deuterium atoms at the N-ethylpiperazine moiety, specifically replacing hydrogen atoms in the ethyl group (–CH~2~CH~3~ → –CD~2~CD~3~). This modification leverages the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C–D) bond (approximately 6–10 kcal/mol stronger than C–H) reduces the rate of cytochrome P450 (CYP)-mediated oxidative dealkylation, a primary metabolic pathway for abemaciclib [2] [7].
Biochemical studies confirm that deuterium substitution at this position does not alter abemaciclib’s binding affinity for CDK4/6 kinases, as the ethylpiperazine group occupies solvent-exposed regions rather than participating directly in ATP-binding site interactions [9]. The design prioritizes metabolic stability without compromising target engagement, addressing the rapid clearance (CL = 172.13 mL/min/kg in humans) observed in non-deuterated abemaciclib [2]. Preclinical data indicate that deuterated analogs like Abemaciclib-D5 exhibit 11–45% improvements in metabolic half-life across species, attributed to attenuated CYP3A4-mediated N-deethylation (Table 1) [2].
Table 1: Metabolic Stability of Abemaciclib Deuterated Analogs
Compound | Human Half-life (min) | Rat Half-life (min) | Human CL (mL/min/kg) |
---|---|---|---|
Abemaciclib | 10.0 | 39.48 | 172.13 |
Abemaciclib-D5 | 11.11 | 47.07 | 156.43 |
Abemaciclib-D8 | 11.24 | 47.12 | 154.70 |
Abemaciclib-D13 | 13.33 | 57.35 | 130.40 |
Data derived from microsomal stability assays [2]
Synthesis of Abemaciclib-D5 centers on constructing the deuterated N-ethylpiperazine sidechain and coupling it to the core benzimidazole-pyrimidine scaffold. Two principal routes dominate industrial production:
Route A: Reductive Amination with Deuterated AcetaldehydeThe non-deuterated precursor, 2-bromo-5-formylpyridine (1), undergoes reductive amination using deuterated ethylamine (CD~3~CD~2~NH~2~) under Leuckart-Wallach conditions. Key modifications include 2 equivalents of trimethyl orthoformate to sequester reaction water, enhancing deuterium retention (>98% D-incorporation). The intermediate N-((6-aminopyridin-3-yl)methyl)-N-ethyl-d5-piperazine (2) is isolated via crystallization with ≥99.5% chemical purity [2] [5].
Route B: Buchwald Coupling with Pre-deuterated PiperazinePiperazine is alkylated with deuterated iodoethane (CD~3~CD~2~I) under phase-transfer catalysis (tetrabutylammonium bromide), yielding 1-(ethyl-d5)piperazine (3). Subsequent nucleophilic aromatic substitution couples (3) with 2,4-dichloro-5-fluoropyrimidine (4), followed by Suzuki-Miyaura cross-coupling with the boronate ester of the benzimidazole fragment (5) to afford Abemaciclib-D5 [1] [3].
Table 2: Comparison of Key Synthetic Routes for Abemaciclib-D5
Route | Key Step | D-Incorporation Efficiency | Overall Yield | Purity (HPLC) |
---|---|---|---|---|
A | Reductive amination | >98% | 65–70% | ≥99.5% |
B | Buchwald coupling | 95–97% | 55–60% | ≥99.0% |
Route A is favored for large-scale synthesis due to higher atom economy and reduced palladium residues (<10 ppm), critical for pharmaceutical applications [3] [5].
Abemaciclib-D5 exemplifies targeted deuterium labeling distinct from other CDK4/6 inhibitors:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7